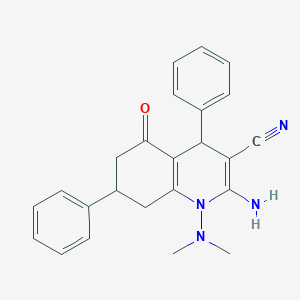![molecular formula C31H28F2N2O4 B303840 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303840.png)
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BMD-1161, is a novel quinolinecarboxamide derivative that has shown promising results in scientific research applications. BMD-1161 has been synthesized using a specific method, and its mechanism of action has been extensively studied in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to inhibit the activity of specific protein kinases, such as VEGFR2 and FGFR1, which are involved in angiogenesis. The compound has also been shown to inhibit the activity of specific enzymes, such as COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can reduce tumor growth and angiogenesis in mouse models. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of specific enzymes and signaling pathways, making it a valuable tool for studying these pathways in vitro and in vivo. The compound has also shown promising results in preclinical models, making it a potential candidate for further development as a therapeutic agent. However, there are also limitations to using 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the mechanism of action of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, which can make it difficult to interpret results from experiments.
Orientations Futures
There are several future directions for research on 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the efficacy of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in animal models of these diseases and to elucidate its mechanism of action. Another area of interest is the development of new analogs of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide with improved solubility and potency. These analogs could be used to further study the specific enzymes and signaling pathways targeted by 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. Finally, the potential use of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in combination therapy with other drugs is an area of interest for further research.
Méthodes De Synthèse
The synthesis of 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a multi-step process that has been described in detail in scientific literature. The starting material for the synthesis is 4-bromo-2,3-difluoroaniline, which undergoes a series of reactions to form the final product. The synthesis method has been optimized to yield high purity 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, and the compound has been characterized using various analytical techniques such as NMR, LC-MS, and IR spectroscopy.
Applications De Recherche Scientifique
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties in various preclinical models. 4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and inhibit angiogenesis. The compound has also been investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
4-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-difluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C31H28F2N2O4 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C31H28F2N2O4/c1-18-28(31(37)35-23-13-12-21(32)16-22(23)33)29(30-24(34-18)9-6-10-25(30)36)20-11-14-26(27(15-20)38-2)39-17-19-7-4-3-5-8-19/h3-5,7-8,11-16,29,34H,6,9-10,17H2,1-2H3,(H,35,37) |
Clé InChI |
ONHFBXSJZAQJQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=C(C=C(C=C5)F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)NC5=C(C=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)


